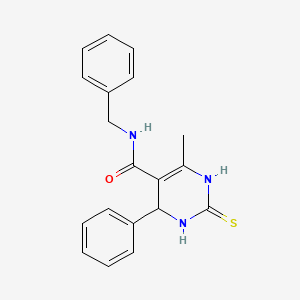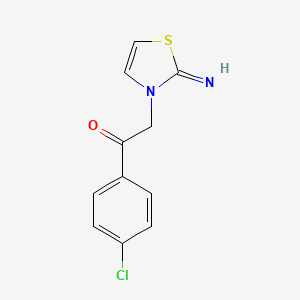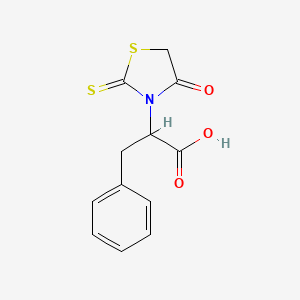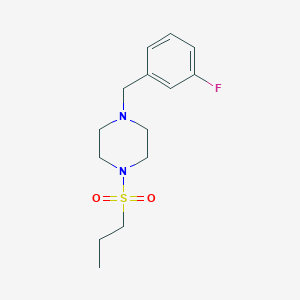
1-Cyclopentyl-4-(4-ethylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of piperazine derivatives and contains both a cyclopentyl ring and an ethylbenzyl substituent.
1-Cyclopentyl-4-(4-ethylbenzyl)piperazine: .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction of cyclopentylamine with 4-ethylbenzyl chloride under appropriate conditions.
Reaction Conditions: The reaction typically occurs in a solvent (such as dichloromethane or ethanol) with a base (such as sodium hydroxide or potassium carbonate) to facilitate the substitution reaction.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized using batch or continuous processes in specialized chemical facilities.
Chemical Reactions Analysis
Reactivity: 1-Cyclopentyl-4-(4-ethylbenzyl)piperazine can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions, but they often involve modifications of the cyclopentyl or ethylbenzyl moieties.
Scientific Research Applications
Biology: It may serve as a scaffold for developing bioactive molecules or ligands targeting specific receptors.
Medicine: Investigations focus on its pharmacological properties, potential therapeutic uses, and toxicity profiles.
Industry: Industries explore its applications in materials science, catalysis, or as intermediates for other compounds.
Mechanism of Action
- The exact mechanism by which 1-Cyclopentyl-4-(4-ethylbenzyl)piperazine exerts its effects depends on its specific interactions with biological targets.
- It may act as a receptor agonist or antagonist, affecting neurotransmitter systems, ion channels, or enzymes.
Comparison with Similar Compounds
Uniqueness: Its combination of a cyclopentyl ring and an ethylbenzyl group sets it apart from other piperazine derivatives.
Similar Compounds: Some related compounds include N-alkylpiperazines, N-benzylpiperazines, and other piperazine-based drugs.
Remember that further research and detailed studies are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C18H28N2 |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-cyclopentyl-4-[(4-ethylphenyl)methyl]piperazine |
InChI |
InChI=1S/C18H28N2/c1-2-16-7-9-17(10-8-16)15-19-11-13-20(14-12-19)18-5-3-4-6-18/h7-10,18H,2-6,11-15H2,1H3 |
InChI Key |
HPXMZHVUYMNKKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(3-Phenoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B10884397.png)

![3,5-bis(3,4-dimethoxyphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10884410.png)
![7-(3-methylthiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10884415.png)
![2-[1-(4-Bromobenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10884423.png)
![(2-Fluorophenyl)-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B10884430.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884432.png)


![(3,4-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10884460.png)
![1(3H)-Isobenzofuranone, 3-[2-(2-hydroxy-5-nitrophenyl)-2-oxoethyl]-](/img/structure/B10884471.png)

![1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane](/img/structure/B10884491.png)
![2-(4-Chlorophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10884498.png)
